2-Bromo-4-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(thiophen-2-yl)oxazole is a heterocyclic compound that features both bromine and thiophene groups attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(thiophen-2-yl)oxazole typically involves the bromination of 5-(thiophen-2-yl)oxazole. One common method includes the following steps :
Formation of 5-(thiophen-2-yl)oxazole: This is achieved by reacting 2-thiophenecarboxaldehyde with tosylmethylisocyanide in the presence of potassium carbonate and methanol.
Bromination: The 5-(thiophen-2-yl)oxazole is then brominated using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at low temperatures (-15°C to -10°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and optimizing reaction conditions for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(thiophen-2-yl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be formed.
Coupling Products: The coupling reactions yield biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(thiophen-2-yl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(thiophen-2-yl)oxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with an ethoxyphenyl group instead of a thiophene group.
5-(Thiophen-2-yl)oxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-4-(thiophen-2-yl)oxazole is unique due to the presence of both bromine and thiophene groups, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and valuable in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H4BrNOS |
---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
2-bromo-4-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5(4-10-7)6-2-1-3-11-6/h1-4H |
InChI-Schlüssel |
ITKCIBTWVRVFOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=COC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.